Cas no 930785-40-3 (Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate structure
930785-40-3 structure
Product Name:Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
N.o CAS:930785-40-3
MF:C13H24N2O3
MW:256.341263771057
MDL:MFCD11227065
CID:822462
PubChem ID:53302318
Update Time:2025-10-17

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
    • tert-Butyl 1-oxa-4,9-diazaspiro-[5.5]undecane-9-carboxylate
    • tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
    • 1-oxa-4,9-diaza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester
    • WT1154
    • 1-OXA-4,9-DIAZASPIRO[5.5]UNDECANE-9-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER
    • FRROFBJYHIEDPS-UHFFFAOYSA-N
    • PB22496
    • FCH1626034
    • 1,1-Dimethylethyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (ACI)
    • tert-Butyl1-oxa-4,9-diazaspiro[5.5]undecan-9-carboxylate
    • Z1302367988
    • CS-W005674
    • 9-Boc-1-oxa-4 pound not9-diazaspiro[5.5]undecane
    • SY096851
    • SDCCGSBI-0663179.P001
    • AC-31611
    • 930785-40-3
    • SCHEMBL996189
    • EN300-113744
    • J-519494
    • DTXSID20693372
    • ALBB-027710
    • MFCD11227065
    • AKOS015900842
    • DS-12165
    • DB-079478
    • TERT-BUTYL1-OXA-4,9-DIAZASPIRO[5.5]UNDECANE-9-CARBOXYLATE
    • Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
    • MDL: MFCD11227065
    • Inchi: 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3
    • Chave InChI: FRROFBJYHIEDPS-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC2(CNCCO2)CC1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 256.17900
  • Massa monoisotópica: 256.179
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 304
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 50.8
  • XLogP3: 0.7

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.11
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 364.2°C at 760 mmHg
  • Ponto de Flash: 174.1±27.9 °C
  • Índice de Refracção: 1.514
  • PSA: 50.80000
  • LogP: 1.64260
  • Pressão de vapor: 0.0±0.8 mmHg at 25°C

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Informações de segurança

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ND121-200mg
Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3 97%
200mg
298.0CNY 2021-08-04
Chemenu
CM132565-1g
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3 97%
1g
$205 2021-08-05
Chemenu
CM132565-5g
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3 97%
5g
$623 2021-08-05
Chemenu
CM132565-10g
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3 97%
10g
$1095 2021-08-05
Chemenu
CM132565-25g
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3 97%
25g
$1860 2021-08-05
Fluorochem
050503-250mg
9-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
930785-40-3 95%
250mg
£101.00 2022-03-01
Fluorochem
050503-1g
9-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
930785-40-3 95%
1g
£154.00 2022-03-01
Fluorochem
050503-5g
9-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
930785-40-3 95%
5g
£462.00 2022-03-01
Fluorochem
050503-10g
9-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
930785-40-3 95%
10g
£771.00 2022-03-01
TRC
B872558-100mg
tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
930785-40-3
100mg
$ 70.00 2022-06-06

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 12 h, 0 °C → reflux
Referência
Synthesis of 9-boc-1-oxo-4,9-diazaspiro[5,5]undecane
Shi, Hai-feng; Huang, Long-jiang, Huaxue Yu Shengwu Gongcheng, 2014, 31(7), 44-46

Método de produção 2

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt; 2 h, reflux
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ;  overnight, 78 °C
Referência
Spiro[piperidine-azacycle] derivatives as inhibitors of the renal outer medullary potassium channel and their preparation
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt; 2 h, 55 °C
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  2 h, 55 °C; 55 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ;  12 h, reflux; reflux → rt
Referência
Preparation of spirocyclic amide derivatives as muscarinic receptor antagonists and β-adrenoceptor agonists for the treatment of pulmonary disorders
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 50 psi, 50 °C
Referência
Preparation of cyanophenoxycyclobutylcarbamoylphenylpiperidinylmethylpiperazinyldioxopiperidinylbenzamide derivatives and analogs for the targeted degradation of androgen receptor
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: (Dimethyl sulfide)trihydroboron Solvents: Dimethyl sulfide ,  Tetrahydrofuran ;  rt; 6 h, 70 °C; 10 h, 25 °C
1.2 Solvents: Methanol ;  30 min, 25 °C
1.3 Reagents: N,N-Dimethylethylenediamine Solvents: Methanol ;  16 h, 70 °C
Referência
Preparation of spiropiperidine heterocycles and salts thereof as MAGL inhibitors useful in treatment of MAGL-mediated diseases
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  6 h, 70 °C; 10 h, 25 °C
1.2 Reagents: Methanol ;  30 min, 25 °C
1.3 Reagents: 1,2-Ethanediamine, N1,N2-dimethyl-, hydrochloride (1:2) Solvents: Methanol ;  16 h, 70 °C
Referência
1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation
, United States, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 2 h, 55 °C
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ;  overnight, reflux
Referência
Preparation of amide derivatives of 1-oxa-4,9-diazaspiroundecane compounds having multimodal activity against pain
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 2 h, 55 °C; 55 °C → rt
1.2 Reagents: N,N′-Dimethylethylenediamine Solvents: Methanol ;  rt; overnight, reflux
Referência
Preparation of 1-oxa-4,9-diazaspiroundecane compounds having multimodal activity against pain
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ;  overnight, 78 °C
Referência
Preparation of novel spirocyclic compounds as inhibitors of the renal outer medullary potassium channel
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  2 h, 55 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Methanol ;  6 h, reflux
Referência
The discovery of new spirocyclic muscarinic M3 antagonists
Stocks, Michael J.; Alcaraz, Lilian; Bailey, Andrew; Bowers, Keith; Donald, David; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7458-7461

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Raw materials

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Preparation Products

Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:930785-40-3)Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Número da Ordem:A850302
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:29
Preço ($):281.0/985.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:930785-40-3)Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
A850302
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):281.0/985.0
E- mail